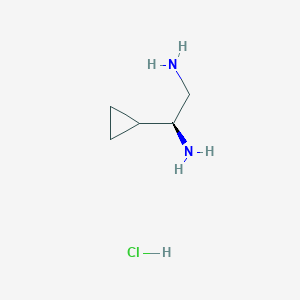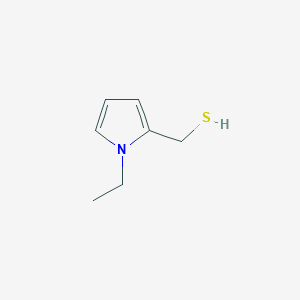
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethane backbone with two amine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride typically involves the following steps:
Amine Introduction: The ethane backbone is then functionalized with amine groups through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Cyclopropylethane-1,2-diamine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-Cyclopropylethane-1,2-diamine: The free base form without the hydrochloride salt.
Cyclopropylamine: A simpler analog with only one amine group.
Uniqueness
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is unique due to its specific stereochemistry and the presence of both cyclopropyl and diamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
1810074-66-8 |
|---|---|
Formule moléculaire |
C5H13ClN2 |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
(1S)-1-cyclopropylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1 |
Clé InChI |
JZQDIJISYSMTRB-NUBCRITNSA-N |
SMILES isomérique |
C1CC1[C@@H](CN)N.Cl |
SMILES canonique |
C1CC1C(CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)







![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)

